LY 379268

Übersicht

Beschreibung

LY-379268 ist eine Verbindung, die hauptsächlich in der Neurowissenschaftlichen Forschung verwendet wird. Sie wirkt als potenter und selektiver Agonist für metabotrope Glutamatrezeptoren der Gruppe II, insbesondere mGluR2 und mGluR3 . LY-379268 hat in Tierstudien sedative, neuroprotektive, anti-suchtbildende und antikonvulsive Wirkungen gezeigt .

Präparationsmethoden

Die Synthese von LY-379268 beinhaltet die Herstellung von heterobizyklischen Aminosäuren, die mit 2-Aminobicyclo[3.1.0]hexan-2,6-dicarbonsäure verwandt sind . Industrielle Produktionsmethoden sind nicht allgemein dokumentiert, aber die Synthese erfordert im Allgemeinen eine präzise Kontrolle von Temperatur, pH-Wert und Reaktionszeiten, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

The synthesis of LY-379268 involves the preparation of heterobicyclic amino acids related to 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid . Industrial production methods are not widely documented, but the synthesis generally requires precise control of temperature, pH, and reaction times to ensure high purity and yield .

Analyse Chemischer Reaktionen

LY-379268 durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Substitutionsreaktionen können unter bestimmten Bedingungen mit Halogenierungsmitteln oder Nukleophilen auftreten.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen und Lösungsmittel wie Methanol, Ethanol und Dichlormethan . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Neuroprotection

LY 379268 has demonstrated protective effects against neuronal damage in various models:

- Ischemic Injury : It provides substantial protection against NMDA-mediated cell death in vitro and nearly complete protection against CA1 hippocampal damage following global ischemia in gerbils .

| Study | Model | Outcome |

|---|---|---|

| Tocris Bioscience | Global Ischemia | Nearly complete protection against CA1 hippocampal damage |

| PMC3804156 | METH self-administration | Reduced self-administration and reinstatement of drug-seeking behavior |

Schizophrenia Treatment

Research indicates that this compound may be effective in treating schizophrenia:

- EEG Biomarkers : In a study using auditory stimulation, this compound was able to rescue MK-801-induced deficits in sensory EEG biomarkers, improving signal-to-noise ratios in auditory responses .

| Study | Method | Findings |

|---|---|---|

| Nature | EEG recordings in mice | Improved auditory processing under pharmacological challenge |

Substance Use Disorders

This compound has shown promise in reducing drug-seeking behaviors:

- Methamphetamine (METH) : It has been shown to attenuate METH self-administration and reduce cue-induced reinstatement .

| Substance | Effect of this compound |

|---|---|

| METH | Reduced self-administration and reinstatement |

| Ethanol | Decreased self-administration in both non-dependent and post-dependent rats |

Alcohol Dependence

Studies have revealed that this compound can reduce ethanol self-administration:

- In non-dependent rats, significant reductions were observed at higher doses, while all doses had effects in post-dependent rats .

Case Study 1: Schizophrenia Model

In a controlled study, researchers evaluated the effects of this compound on auditory processing deficits induced by MK-801, a model for schizophrenia. The results demonstrated that treatment with this compound significantly improved EEG biomarkers associated with sensory processing, indicating its potential as a therapeutic agent for schizophrenia .

Case Study 2: Substance Abuse

A study investigated the impact of this compound on METH self-administration in rats. The findings revealed that administration of this compound significantly reduced the motivation to self-administer METH, suggesting its utility in addressing substance use disorders by modulating reward pathways .

Wirkmechanismus

LY-379268 exerts its effects by selectively activating group II metabotropic glutamate receptors, mGluR2 and mGluR3 . These receptors are involved in modulating neurotransmitter release and synaptic plasticity . Activation of these receptors by LY-379268 leads to a decrease in excitatory neurotransmitter release, providing neuroprotective effects and reducing neuronal excitability . This mechanism is particularly relevant in conditions like epilepsy and neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

LY-379268 ist einzigartig in seiner hohen Selektivität und Potenz für metabotrope Glutamatrezeptoren der Gruppe II . Ähnliche Verbindungen umfassen:

Eglumegad: Ein älterer mGluR-Agonist der Gruppe II, von dem LY-379268 abgeleitet ist.

LY-404039: Eine potentere Verbindung, die aus LY-379268 entwickelt wurde.

Im Vergleich zu diesen Verbindungen zeichnet sich LY-379268 durch seine Fähigkeit aus, die Blut-Hirn-Schranke zu durchdringen, und seine Wirksamkeit in verschiedenen Tiermodellen neurologischer Erkrankungen .

Eigenschaften

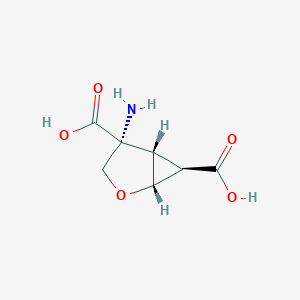

IUPAC Name |

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVRZWVUGJELU-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436637 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191471-52-0 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-379268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-379268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.